2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one is a complex organic compound featuring a pyrrolidine ring substituted with a triazole derivative, a chlorine atom, and a methoxy group. This compound is notable for its intricate structure and diverse functional groups, making it a significant target in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one typically involves multi-step organic synthesis. The synthetic route may begin with the formation of the pyrrolidine ring, followed by the introduction of the triazole ring via cyclization reactions. Methoxylation and chlorination steps follow, with specific reagents and conditions tailored to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds often rely on optimized batch or continuous processes that maximize yield and purity while minimizing by-products. Techniques like catalytic asymmetric synthesis and high-throughput screening are commonly employed to refine these processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the methoxy group to a ketone or aldehyde.
Reduction: Reduction reactions may target the triazole ring or the carbonyl group, altering the compound's functionality.
Substitution: The chlorine atom can be replaced by other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or primary amines can replace the chlorine atom under mild conditions.
Major Products Formed
The major products of these reactions vary based on the reaction type, but commonly include alcohols, amines, and other substituted derivatives that retain the core pyrrolidine-triazole framework.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for enzyme inhibitors or receptor modulators.
Medicine: Potential pharmacological properties such as anti-inflammatory or anti-microbial effects are of great interest.
Industry: It can be used in the development of agricultural chemicals, dyes, and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions, facilitating binding to biological targets. Pathways affected include enzymatic inhibition and receptor modulation, leading to the desired biological effects.
Comparison with Similar Compounds
Compared to other pyrrolidine or triazole-containing compounds, 2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one is unique due to its specific substitution pattern and stereochemistry.
Similar Compounds
2-Chloro-1-[(2S,4R)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one
1-(1H-1,2,4-Triazol-5-yl)pyrrolidin-2-one
Cyclopropyl-1H-1,2,4-triazole derivatives
Each of these compounds shares structural motifs but differs in functional groups or stereochemistry, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
2-chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-7(14)13(19)18-6-9(20-2)5-10(18)12-15-11(16-17-12)8-3-4-8/h7-10H,3-6H2,1-2H3,(H,15,16,17)/t7?,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMWQLVJJMLKMJ-MKSVKPQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1C2=NC(=NN2)C3CC3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H](C[C@H]1C2=NC(=NN2)C3CC3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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